molecular formula C7H8N2O2 B1352271 4-Methoxypicolinamide CAS No. 9014-93-1

4-Methoxypicolinamide

Cat. No.: B1352271
CAS No.: 9014-93-1
M. Wt: 152.15 g/mol
InChI Key: DYHMIVKBJSIOCH-UHFFFAOYSA-N
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Description

4-Methoxypicolinamide (CAS No. 90151-10-3) is a pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 4-position of the pyridine ring and a carboxamide (-CONH₂) group at the 2-position (Figure 1). This compound is utilized in organic synthesis, particularly in Pd-catalyzed C(sp³)-H functionalization reactions, where its directing group properties influence reactivity and selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHMIVKBJSIOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9014-93-1
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(dinonylphenyl)-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl)-ω-hydroxy
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Comparison with Similar Compounds

4-Methylpicolinamide

  • Structural Difference : The 4-position substituent is a methyl (-CH₃) group instead of methoxy (-OCH₃).
  • Reactivity in Pd-Catalyzed Arylation: Yield: Poor overall yield (<30%). Selectivity: No selectivity between mono- and diarylated products (e.g., 8c and 9c formed in equal amounts) . Key Insight: The electron-donating methyl group lacks the steric and electronic effects needed to direct selective monoarylation.

Trifluoromethyl Picolinamides (7e, 7f)

  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the methoxy group.
  • Reactivity: Yield: Moderate (40–60%). Selectivity: High selectivity for monoarylated products (8e, 8f) due to the strong electron-withdrawing effect of -CF₃, which stabilizes intermediates .
  • Limitation : Lower yields compared to 4-methoxy derivatives, likely due to increased steric hindrance.

5-Methoxypicolinamide (CAS 88166-65-8)

  • Structural Difference : Methoxy group at the 5-position instead of 4.
  • No direct reactivity data is available, but analogous studies suggest meta-substitution may destabilize transition states .

Methyl 4-Methoxypyridine-2-carboxylate (CAS 29681-43-4)

  • Structural Difference : Carboxamide (-CONH₂) replaced by a methyl ester (-COOCH₃).
  • Physicochemical Properties :
    • Solubility : Higher lipophilicity due to the ester group.
    • Reactivity : Ester groups are less reactive in hydrogen bonding, reducing utility in directing group chemistry .

Mechanistic Influence

  • 4-Methoxypicolinamide : The -OCH₃ group donates electron density via resonance, stabilizing Pd intermediates and promoting selective C–H activation .
  • Trifluoromethyl Analogs : -CF₃ withdraws electrons, accelerating oxidative addition but complicating reductive elimination, leading to moderate yields .

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